molecular formula C24H17Cl2FN2O2 B2747215 5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 339012-09-8

5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2747215
CAS RN: 339012-09-8
M. Wt: 455.31
InChI Key: DHIIWZJJJMYKBP-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a chemical with the molecular formula C24H17Cl2FN2O2 .

Scientific Research Applications

Synthesis and Medicinal Compound Preparation

The synthesis of methoxylated pyrrolin-ones, including structures similar to the subject compound, plays a crucial role in the preparation of agrochemicals or medicinal compounds. The process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide, highlighting the compound's utility in creating valuable chemical intermediates for further pharmaceutical development (Ghelfi et al., 2003).

Anti-inflammatory and Analgesic Activity

Derivatives of the compound under investigation have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited potent anti-inflammatory and analgesic effects, comparable or superior to established drugs like indomethacin, in both acute and chronic animal models. This showcases the compound's relevance in the development of new therapeutic agents (Muchowski et al., 1985).

Antimicrobial Activity

Novel Schiff bases synthesized using derivatives of the compound showed significant in vitro antimicrobial activity. The study identified specific derivatives that exhibited excellent activity against various microbial strains, underscoring the potential of these compounds in creating new antimicrobial agents (Puthran et al., 2019).

Supramolecular Polymer Formation

The compound's derivatives containing 3,4-dichloro-2,5-diamido-substituted pyrrole units have been used to create anionic supramolecular polymers. These polymers form through anion-anion assembly, facilitated by hydrogen bonding, indicating the compound's utility in the development of novel polymeric materials with unique structural features (Gale et al., 2002).

Electronic and Photophysical Applications

Derivatives of the compound have been explored for their electronic and photophysical properties, contributing to the development of new materials for electronic applications. The low oxidation potentials and strong photoluminescence observed in some derivatives highlight their potential use in electronic devices and photoluminescent materials (Sotzing et al., 1996).

properties

IUPAC Name

5-[(3,4-dichlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2FN2O2/c1-31-19-9-7-18(8-10-19)29-23(14-28-17-6-11-21(25)22(26)12-17)20(13-24(29)30)15-2-4-16(27)5-3-15/h2-14,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFYEICXLISBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.